6-Dehydrocortisol-d4
Description
6β-Hydroxy Cortisol-d4 (CAS 1261254-51-6) is a deuterated analog of 6β-hydroxy cortisol, a key metabolite of cortisol, a steroid hormone critical in stress response and glucose regulation . The incorporation of four deuterium atoms at specific positions (e.g., C-9, C-11, C-12) increases its molecular mass without altering its chemical reactivity or biological activity. This property makes it an essential internal standard in mass spectrometry (MS)-based assays, enabling precise quantification of endogenous cortisol metabolites in biological matrices like plasma and urine . Its use significantly enhances the accuracy of studies on endocrine dysregulation in conditions such as Cushing’s syndrome or metabolic disorders .
Properties
Molecular Formula |
C₂₁H₂₄D₄O₅ |
|---|---|
Molecular Weight |
364.47 |
Synonyms |
NSC 12881-d4; Δ6-Cortisol-d4; Δ6-Hydrocortisone-d4; (11β)-11,17,21-Trihydroxypregna-4,6-diene-3,20-dione-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 6β-Hydroxy Cortisol-d4 and related deuterated cortisol metabolites are critical for their specialized applications. Below is a detailed comparison:
6α-Hydroxy Cortisol-d4 (CAS 2242-98-0)
- Structural Differences : The hydroxyl group at the C-6 position is in the α-configuration (axial) instead of β (equatorial), altering stereochemical interactions with enzymes and receptors .
- Molecular Properties :
- Applications : Primarily used in metabolic studies where α-hydroxylation pathways are relevant, such as investigating cytochrome P450 (CYP) isoform-specific activity .
21-O-Acetyl 6β-Hydroxy Cortisol-d4
- Modifications : An acetyl group at the 21-O position enhances lipophilicity and protects the hydroxyl group during synthetic processes .
- Physical Properties: Formula: C₂₃H₂₈D₄O₇ Molecular Weight: 424.52 g/mol Solubility: Limited to methanol, unlike non-acetylated forms that may have broader solubility .
- Applications : Acts as a protected metabolite in pharmaceutical impurity profiling or stability testing .
21-O-Acetyl 6α-Hydroxy Cortisol-d4
- Key Distinctions: Combines the α-hydroxyl configuration with 21-O-acetylation, leading to unique handling requirements (e.g., short shelf life, controlled shipping conditions) compared to non-acetylated analogs .
- Utility : Used in niche applications requiring both isotopic labeling and structural modification for tracer studies .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical and Handling Properties
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